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Compound of Interest

Compound Name: Diethyl methyl malonate

Cat. No.: B8451518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
methyl malonate (CAS No. 609-08-5), a key reagent in organic synthesis. This document

details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is

intended to aid in the identification, characterization, and quality control of diethyl methyl
malonate in research and development settings.

Physicochemical Properties
Property Value Reference

Molecular Formula C₈H₁₄O₄ [1]

Molecular Weight 174.19 g/mol [1]

Appearance Clear, colorless liquid [1]

Boiling Point 198-199 °C [2]

Density 1.013 g/cm³ [1]

Refractive Index 1.413-1.415 [3]
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The following tables summarize the key spectroscopic data for diethyl methyl malonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Diethyl Methyl Malonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.20 Quartet 4H -OCH₂CH₃

~3.36 Quartet 1H -CH(CH₃)-

~1.30 Doublet 3H -CH(CH₃)-

~1.28 Triplet 6H -OCH₂CH₃

Note: Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS). Data

sourced from multiple publicly available spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Diethyl Methyl Malonate

Chemical Shift (δ) ppm Assignment

~168 C=O (Ester)

~61 -OCH₂CH₃

~49 -CH(CH₃)-

~14 -OCH₂CH₃

~13 -CH(CH₃)-

Note: Data obtained in CDCl₃. Chemical shifts are referenced to the solvent peak. Data

sourced from multiple publicly available spectra.[1]
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Table 3: Key IR Absorption Bands for Diethyl Methyl Malonate

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1260 Strong C-O stretch (ester)

~1150 Strong C-O stretch (ester)

Note: Data typically acquired as a neat liquid film.[4]

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for Diethyl Methyl Malonate (Electron Ionization)

m/z Relative Intensity Assignment

174 Moderate [M]⁺ (Molecular Ion)

129 High [M - OCH₂CH₃]⁺

101 Moderate [M - COOCH₂CH₃]⁺

73 High [COOCH₂CH₃]⁺

29 High [CH₂CH₃]⁺

Note: Fragmentation patterns can vary slightly depending on the instrument and conditions.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Objective: To determine the chemical structure and purity of diethyl methyl malonate.

Methodology:

Sample Preparation: A solution of diethyl methyl malonate is prepared by dissolving

approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), within a 5 mm NMR tube.[5] The use of a deuterated solvent is crucial

to avoid large solvent signals in the ¹H NMR spectrum.[6]

Instrument Setup:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium

signal of the solvent to ensure field stability.

The magnetic field homogeneity is optimized through a process called "shimming" to

obtain sharp, well-resolved peaks.[5]

¹H NMR Data Acquisition:

A standard single-pulse experiment is typically used.

Parameters such as the pulse angle (e.g., 30-90 degrees), acquisition time (typically 2-4

seconds), and relaxation delay (1-5 seconds) are set.

A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise

ratio.

¹³C NMR Data Acquisition:

A proton-decoupled experiment is most commonly used to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE).[7][8]

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and

a longer total acquisition time are generally required compared to ¹H NMR.[7]

A relaxation delay of 2-5 seconds is typically employed.
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Data Processing:

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-

domain spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline is corrected to be flat.

The chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃

in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane

(TMS).

For ¹H NMR, the peaks are integrated to determine the relative ratios of different protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in diethyl methyl malonate.

Methodology:

Sample Preparation: As diethyl methyl malonate is a liquid, a small drop is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).[9][10] No further sample preparation is

typically required.

Instrument Setup:

The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.

A background spectrum of the clean, empty ATR crystal is collected.[11] This is essential

to subtract any signals from the instrument or the environment.

Data Acquisition:

The sample is placed on the ATR crystal, ensuring good contact.
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The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to

improve the signal-to-noise ratio.[11] The typical spectral range is 4000-400 cm⁻¹.[10]

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

The resulting spectrum displays absorbance or transmittance as a function of

wavenumber (cm⁻¹).

The characteristic absorption bands corresponding to specific functional groups are

identified.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of diethyl methyl
malonate.

Methodology:

Sample Introduction:

For a volatile liquid like diethyl methyl malonate, the sample is typically introduced into

the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[12]

[13]

If using a GC, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

ethyl acetate) is injected. The GC separates the components of the mixture before they

enter the mass spectrometer.

For direct insertion, a small amount of the neat liquid is placed in a capillary tube which is

then inserted into the ion source and heated to vaporize the sample.[13]

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).[12][14]
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This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺). The high energy also leads to fragmentation of the molecular ion into

smaller, characteristic fragment ions.[15]

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and a mass spectrum is generated, which is a plot of

relative ion abundance versus m/z.

The molecular ion peak is identified to determine the molecular weight of the compound.

The fragmentation pattern is analyzed to provide structural information.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like diethyl methyl malonate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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